Product packaging for Methyl 5-amino-2-bromo-3-fluorobenzoate(Cat. No.:)

Methyl 5-amino-2-bromo-3-fluorobenzoate

Cat. No.: B7937125
M. Wt: 248.05 g/mol
InChI Key: LBZFEFCDWYLWCF-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromo-3-fluorobenzoate (CAS 1036389-05-5) is a high-purity benzoate derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol, features a multifunctional aromatic ring containing bromo, fluoro, and amino substituents, making it a valuable scaffold for constructing more complex molecules . Its specific research value lies in its application as a key building block in the synthesis of heterocyclic compounds, which are core structures in many investigational therapeutics . Patents highlight the use of such intermediates in developing compounds with potential antineoplastic activity, underscoring their importance in early-stage oncology research . Proper handling is essential; this compound should be stored in a dark place under an inert atmosphere at room temperature . It is supplied with a purity of 95% or higher and is intended for Research Use Only. It is not for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFNO2 B7937125 Methyl 5-amino-2-bromo-3-fluorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-2-bromo-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZFEFCDWYLWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 5 Amino 2 Bromo 3 Fluorobenzoate

Strategic Retrosynthetic Approaches

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net For Methyl 5-amino-2-bromo-3-fluorobenzoate, the primary disconnections involve the carbon-nitrogen and carbon-halogen bonds, as well as the ester functionality.

A plausible retrosynthetic strategy begins with the disconnection of the ester group, leading back to 5-amino-2-bromo-3-fluorobenzoic acid. This acid can be further simplified by considering the introduction of the amino, bromo, and fluoro groups.

One strategic approach involves the disconnection of the amino group through a reduction of a nitro group. This leads to the precursor, methyl 2-bromo-3-fluoro-5-nitrobenzoate. The bromine and fluorine atoms can be introduced through electrophilic substitution and diazotization-fluorination reactions, respectively. This suggests a linear sequence starting from a simpler substituted benzoic acid.

An alternative retrosynthetic analysis suggests a convergent approach. Here, the molecule is broken down into two or more fragments that are synthesized separately and then combined. For instance, a suitably substituted aniline (B41778) derivative could be coupled with a fragment containing the ester group, or a pre-functionalized benzene (B151609) ring could undergo a series of transformations to install the remaining substituents.

Classical and Established Synthetic Routes to the Compound

Traditional methods for the synthesis of polysubstituted aromatics often rely on a stepwise introduction of functional groups onto a benzene ring. These can be categorized as sequential or convergent strategies.

Sequential Functionalization Strategies

A common sequential approach for the synthesis of this compound would likely start from a readily available fluorinated aromatic compound, such as 3-fluorobenzoic acid. The synthesis would proceed through a series of electrophilic aromatic substitution and functional group interconversion reactions.

A representative sequential synthesis is outlined below:

Nitration: 3-Fluorobenzoic acid can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. youtube.com The fluorine atom is an ortho-, para-director, leading to a mixture of isomers. The desired 3-fluoro-5-nitrobenzoic acid would be a major product.

Esterification: The resulting carboxylic acid is then converted to its methyl ester, methyl 3-fluoro-5-nitrobenzoate, typically by reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or with a reagent like thionyl chloride. chemicalbook.com

Bromination: The next step is the introduction of the bromine atom at the 2-position. This can be achieved through electrophilic bromination.

Reduction: The final step is the reduction of the nitro group to an amino group. This is commonly accomplished using reducing agents such as tin(II) chloride or through catalytic hydrogenation with reagents like iron in acetic acid or hydrogen gas over a palladium catalyst. youtube.com

A patent for a similar compound, 5-bromo-3-fluoro-2-methylbenzoate, describes a key fluorination step via a diazonium salt, suggesting an alternative sequential route starting from an aniline derivative. google.com This would involve the diazotization of an amino group followed by a Schiemann or Balz-Schiemann reaction to introduce the fluorine atom. scirp.orgthieme-connect.de

Interactive Data Table: Key Steps in a Representative Sequential Synthesis

StepReactionReagents and ConditionsStarting MaterialProduct
1NitrationHNO₃, H₂SO₄3-Fluorobenzoic acid3-Fluoro-5-nitrobenzoic acid
2EsterificationCH₃OH, H₂SO₄ (catalytic), reflux3-Fluoro-5-nitrobenzoic acidMethyl 3-fluoro-5-nitrobenzoate
3BrominationBr₂, FeBr₃Methyl 3-fluoro-5-nitrobenzoateMethyl 2-bromo-3-fluoro-5-nitrobenzoate
4ReductionSnCl₂, HCl or Fe, CH₃COOHMethyl 2-bromo-3-fluoro-5-nitrobenzoateThis compound

Convergent Synthesis Approaches

One possible convergent route could start with the synthesis of two key intermediates:

Intermediate A: A suitably substituted aniline, for example, 3-fluoro-5-bromoaniline.

Intermediate B: A benzoic acid derivative with the remaining substituents.

These intermediates would then be coupled using a cross-coupling reaction, such as a Buchwald-Hartwig amination, to form the carbon-nitrogen bond. However, constructing the highly substituted aromatic ring through coupling reactions can be challenging due to steric hindrance and competing side reactions. A more practical convergent approach might involve the synthesis of a key intermediate like 2-bromo-3-fluoroaniline, which can then undergo further functionalization.

Contemporary and Sustainable Synthesis Protocols

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. This includes the use of catalytic reactions and advanced technologies like flow chemistry.

Catalytic Reaction Development for Precursor Synthesis

Catalytic Nitration: While classical nitration uses stoichiometric amounts of strong acids, newer methods employ solid acid catalysts or milder nitrating agents to reduce waste and improve safety. scirp.org

Catalytic Reduction of Nitro Groups: The reduction of the nitro group is a key step. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon is a clean and efficient method. youtube.com Chemoenzymatic methods using nitroreductases are also emerging as a green alternative, operating under mild conditions in aqueous media. nih.gov

Catalytic Amination: The direct amination of an aryl halide precursor, such as methyl 2,5-dibromo-3-fluorobenzoate, using a copper- or palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination) offers a more direct route to the amino group compared to the nitration-reduction sequence. nih.govorganic-chemistry.org

Catalytic Fluorination: The introduction of fluorine can be achieved through catalytic methods, which are often milder than the traditional Balz-Schiemann reaction. nih.gov

Interactive Data Table: Examples of Catalytic Methods for Precursor Synthesis

ReactionCatalystSubstrate ExampleProduct Example
Catalytic ReductionPd/C, H₂Methyl 2-bromo-3-fluoro-5-nitrobenzoateThis compound
Catalytic AminationCuI/ligandMethyl 2,5-dibromo-3-fluorobenzoateThis compound
Chemoenzymatic ReductionNitroreductaseAromatic nitro compoundAromatic amine

Applications of Flow Chemistry in Synthesis Optimization

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and efficiency. thieme.de For the synthesis of this compound, flow chemistry can be particularly beneficial for hazardous or highly exothermic reactions.

Continuous Nitration: Nitration reactions are often highly exothermic and can be dangerous on a large scale in batch reactors. Continuous flow reactors allow for precise control of reaction temperature and residence time, significantly improving the safety and selectivity of the process.

Continuous Hydrogenation: The catalytic reduction of nitro groups can also be performed in a continuous flow setup, often using packed-bed reactors containing the catalyst. This allows for efficient catalyst use and recycling, as well as safe handling of hydrogen gas.

The application of flow chemistry to the synthesis of this compound and its precursors represents a significant step towards more sustainable and efficient manufacturing processes in the chemical industry.

Green Chemistry Principles in Reaction Design

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the primary considerations in a green synthetic design is the choice of reagents and solvents. Traditional bromination methods often employ elemental bromine, which is highly toxic and corrosive. A greener alternative involves the in situ generation of bromine from less hazardous sources. For instance, the oxidation of bromide salts, such as sodium bromide, with a milder oxidizing agent like hydrogen peroxide can produce the required electrophilic bromine species, with water as the only byproduct. rsc.org Another approach is the use of solid brominating agents like N-bromosuccinimide (NBS) in conjunction with a catalyst, which can be easier to handle and often leads to higher selectivity.

The introduction of the fluorine atom often involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. Green approaches to fluorination focus on using fluoride (B91410) salts with low toxicity and high efficiency. The use of potassium fluoride in combination with a phase-transfer catalyst in a recyclable, non-toxic solvent is a significant improvement over traditional methods that may use more hazardous fluorinating agents. acs.org Furthermore, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, present a promising green alternative for fluorination reactions. acs.org

For the amination step, traditional methods might involve the reduction of a nitro group, which often uses heavy metal catalysts and generates significant waste. A greener strategy is the direct C-H amination of an aromatic ring, although this can be challenging to control regioselectively. nih.gov A more practical green approach for a molecule with existing activating groups is the nucleophilic substitution of a suitable leaving group with an amine source under milder, transition-metal-free conditions. acs.org

The esterification of the carboxylic acid can also be made greener. Instead of using stoichiometric amounts of strong acids as catalysts, which can lead to corrosion and difficult work-ups, solid acid catalysts can be employed. scispace.com These catalysts, such as supported phosphoric acid or acidic resins, are easily recoverable and reusable, reducing waste and simplifying the purification process. scispace.comnih.gov Solvent choice is also critical; replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as cyclopentyl methyl ether (CPME) or even performing the reaction under solvent-free conditions significantly improves the environmental profile of the synthesis. nih.govrsc.org

Parametric Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the precise control of various reaction parameters. Systematic optimization of these parameters is essential to maximize the efficiency of the synthesis. This process typically involves varying one parameter at a time or using statistical methods like Design of Experiments (DoE) to identify the optimal conditions.

A key transformation in the synthesis is the regioselective bromination of a fluorinated amino-benzoate precursor. The choice of brominating agent, catalyst, temperature, and reaction time can significantly impact the outcome. For instance, in an electrophilic aromatic bromination, the temperature can influence the ortho/para selectivity. nih.gov

The following hypothetical data table illustrates how a parametric optimization study for the bromination step of a precursor like Methyl 5-amino-3-fluorobenzoate might be structured.

Table 1: Hypothetical Parametric Optimization for the Bromination of Methyl 5-amino-3-fluorobenzoate

Entry Brominating Agent Catalyst Solvent Temperature (°C) Time (h) Yield of this compound (%)
1 NBS None Acetonitrile (B52724) 25 12 45
2 NBS Acetic Acid Acetonitrile 25 12 65
3 NBS Acetic Acid Acetonitrile 50 6 78
4 Br₂ FeCl₃ Dichloromethane 0 4 72
5 NaBr/H₂O₂ H₂SO₄ (cat.) Ethanol 40 8 68

Similarly, for a nucleophilic aromatic substitution to introduce the fluorine atom, the nature of the base, the solvent, and the temperature are critical. The reactivity of fluoroarenes in SNAr reactions is influenced by the electron-withdrawing nature of the other substituents and the reaction conditions. mdpi.com

Table 2: Hypothetical Parametric Optimization for the Fluorination of a Dihalo-aminobenzoate Precursor

Entry Fluoride Source Base Solvent Temperature (°C) Time (h) Yield of Fluorinated Product (%)
1 KF K₂CO₃ DMF 120 24 55
2 CsF Cs₂CO₃ DMSO 120 12 75
3 KF 18-Crown-6 Acetonitrile 80 24 68
4 TBAF None THF 60 18 72
5 KF K₂CO₃ t-Amyl alcohol 110 24 62

Finally, the conditions for the esterification of the corresponding carboxylic acid can be optimized to improve yield and reduce reaction times. The choice of alcohol, catalyst, and method for water removal are key variables.

Table 3: Hypothetical Parametric Optimization for the Esterification of 5-amino-2-bromo-3-fluorobenzoic acid

Entry Alcohol Catalyst Water Removal Temperature (°C) Time (h) Yield of Methyl Ester (%)
1 Methanol H₂SO₄ (conc.) None 65 24 85
2 Methanol Amberlyst-15 Dean-Stark 65 12 92
3 Methanol H₃PO₄/TiO₂-ZrO₂ None 80 8 95
4 Methanol DCC/DMAP None 25 6 90
5 Methanol Graphene Oxide Molecular Sieves 65 18 88

By systematically evaluating these parameters, a robust and efficient synthesis protocol for this compound can be developed, ensuring high yields of the desired product with minimal formation of impurities.

Comprehensive Spectroscopic and Structural Characterization of Methyl 5 Amino 2 Bromo 3 Fluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—a detailed map of the molecular structure can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to coupling with each other and additional coupling to the fluorine atom. The amino (-NH₂) protons would likely appear as a broad singlet, and the methyl ester (-OCH₃) protons as a sharp singlet further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts are heavily influenced by the electron-withdrawing and donating effects of the substituents. The carbonyl carbon of the ester group is expected at the lowest field (highest ppm). The aromatic carbons' shifts will be determined by the attached substituents (Br, F, NH₂, CO₂Me), with the carbon attached to fluorine showing a characteristic large C-F coupling constant.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single resonance for the ¹⁹F nucleus. The chemical shift and multiplicity of this signal would be influenced by couplings to the adjacent aromatic protons, providing further confirmation of the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for Methyl 5-amino-2-bromo-3-fluorobenzoate Predicted data based on analogous structures and established NMR principles.

¹H NMR (in CDCl₃)
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 ~7.1 - 7.3 dd (doublet of doublets) J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 8-10 Hz
H-4 ~6.8 - 7.0 dd (doublet of doublets) J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 4-6 Hz
-NH₂ ~4.0 - 5.0 br s (broad singlet) -

¹³C NMR (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
C=O ~164 - 166 -
C-5 (C-NH₂) ~145 - 148 J(C-F) ≈ 10-15 Hz
C-3 (C-F) ~158 - 162 J(C-F) ≈ 240-260 Hz
C-1 ~115 - 118 J(C-F) ≈ 3-5 Hz
C-6 ~114 - 117 J(C-F) ≈ 3-5 Hz
C-4 ~112 - 115 J(C-F) ≈ 20-25 Hz
C-2 (C-Br) ~100 - 105 J(C-F) ≈ 30-35 Hz

¹⁹F NMR (in CDCl₃)

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons, primarily showing a correlation between the aromatic protons H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the signals of H-4, H-6, and the methyl protons to their corresponding carbon signals (C-4, C-6, and -OCH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. It could reveal correlations between the methyl protons and the aromatic proton at C-6, and between the fluorine atom and the protons at H-4, further solidifying the structural assignment.

Table 2: Key Predicted 2D NMR Correlations for Structural Elucidation Predicted correlations based on the assumed structure.

Experiment Key Expected Correlations Information Gained
COSY H-4 ↔ H-6 Confirms connectivity of aromatic protons.
HSQC H-4 ↔ C-4; H-6 ↔ C-6; -OCH₃ ↔ -OCH₃ Assigns carbons directly bonded to protons.
HMBC -OCH₃ ↔ C=O; -OCH₃ ↔ C-1 Confirms ester group and its position.
H-4 ↔ C-2, C-6, C-5 Confirms position of H-4 and its neighbors.
H-6 ↔ C-2, C-4, C-5 Confirms position of H-6 and its neighbors.

| NOESY | -OCH₃ ↔ H-6 | Confirms spatial proximity, supporting the regiochemistry. |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure of materials in their solid form. uni.lu This technique is particularly valuable for identifying and characterizing different crystalline polymorphs or amorphous states, which can have different physical properties.

For this compound, ssNMR could distinguish between different solid forms by detecting variations in the chemical shifts and line shapes of ¹³C and ¹⁹F signals. uni.lu These differences arise from distinct molecular packing and intermolecular interactions in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra from the solid powder. The presence of multiple, distinct peaks for a single carbon in a ssNMR spectrum can indicate the existence of multiple, crystallographically inequivalent molecules within the unit cell or the presence of a mixture of polymorphs. uni.lu

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound can be calculated from the masses of its most abundant isotopes. Comparison with the experimentally measured mass confirms the molecular formula with high confidence. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Calculated Mass Data for this compound (C₈H₇BrFNO₂)

Parameter Value Information
Molecular Formula C₈H₇BrFNO₂ -
Theoretical Monoisotopic Mass 246.96442 Da Mass calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). uni.lu
Predicted [M+H]⁺ 247.97170 m/z Mass of the protonated molecule for ESI-MS. uni.lu

| Predicted [M+Na]⁺ | 269.95364 m/z | Mass of the sodium adduct for ESI-MS. uni.lu |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.

For this compound, several fragmentation pathways can be predicted based on its functional groups:

Alpha-cleavage of the ester: The most common initial fragmentations for methyl esters are the loss of the methoxy (B1213986) radical (•OCH₃, -31 Da) or the loss of methanol (B129727) (CH₃OH, -32 Da) to form a stable acylium ion.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, -79/81 Da), resulting in a fluorinated amino-benzoyl cation.

Decarbonylation: The acylium ion formed after the initial loss can subsequently lose carbon monoxide (CO, -28 Da).

These fragmentation events help to piece together the molecular structure, confirming the presence and connectivity of the ester, bromine, and fluorine substituents on the amino-benzoyl core.

Table 4: Predicted Major Fragment Ions in MS/MS Analysis Predicted fragmentation based on general principles of mass spectrometry.

Predicted m/z (for ⁷⁹Br) Proposed Fragment Proposed Neutral Loss
215.954 [M - OCH₃]⁺ •OCH₃
187.953 [M - OCH₃ - CO]⁺ •OCH₃, CO
167.035 [M - Br]⁺ •Br

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and for gaining insights into the molecular structure and bonding within a compound. For the related isomer, Methyl 2-amino-5-bromobenzoate, both FT-IR and FT-Raman spectra have been recorded and analyzed to understand its vibrational modes. researchgate.netresearchgate.net

Functional Group Identification and Characteristic Frequencies

The vibrational spectra of Methyl 2-amino-5-bromobenzoate show characteristic bands that confirm the presence of its key functional groups. The quantitative analysis of the crystal has been carried out using Fourier transform infrared (FTIR) and Fourier transform Raman (FT-Raman) spectral measurements. researchgate.net

The FT-IR and FT-Raman analyses have successfully identified the vibrational frequencies associated with the primary functional groups of the molecule. researchgate.net These include the amino group (NH₂), the ester group (COOCH₃), and the substituted benzene (B151609) ring.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Amino (N-H)Symmetric and Asymmetric Stretching3300 - 3500
Carbonyl (C=O)Stretching1700 - 1730
C-NStretching1250 - 1360
C-O (ester)Stretching1000 - 1300
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1400 - 1600
C-BrStretching500 - 600

This table represents typical ranges and the specific, experimentally determined values for Methyl 2-amino-5-bromobenzoate would be found in the detailed spectral analysis of the compound.

Conformational Analysis and Intermolecular Hydrogen Bonding

In the solid state, the conformation of Methyl 2-amino-5-bromobenzoate is stabilized by an intramolecular hydrogen bond. researchgate.net This interaction occurs between one of the hydrogen atoms of the amino group and the oxygen atom of the carbonyl group, forming a six-membered ring structure, often denoted as an S(6) ring motif. researchgate.net

Furthermore, in the crystal lattice, molecules of Methyl 2-amino-5-bromobenzoate are connected by intermolecular N-H···O hydrogen bonds. researchgate.net These interactions link the molecules into zigzag chains that propagate along the b-axis of the crystal. researchgate.net

X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Diffraction Analysis of Solid-State Structure

Good quality single crystals of Methyl 2-amino-5-bromobenzoate have been grown using the slow evaporation solution growth technique. researchgate.netresearchgate.net Single-crystal X-ray diffraction studies have confirmed the crystal system and determined the lattice parameters of the compound. researchgate.netresearchgate.net

In the case of Methyl 2-amino-5-bromobenzoate, the analysis revealed that the dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is 5.73 (12)°. researchgate.net This indicates a nearly planar relationship between these two parts of the molecule.

Analysis of Crystal Packing and Supramolecular Interactions

The crystal packing of Methyl 2-amino-5-bromobenzoate is dictated by the intermolecular hydrogen bonds mentioned previously. The formation of zigzag chains through N-H···O interactions is a key feature of the supramolecular assembly in the solid state. researchgate.net These interactions are crucial in stabilizing the crystal structure.

Electronic and Chiroptical Spectroscopic Investigations (if applicable to derivatives or as a precursor)

There is no available data from the performed searches regarding the electronic and chiroptical spectroscopic investigations of this compound or its close isomers.

Electronic spectroscopy, such as UV-Visible spectroscopy, would provide information about the electronic transitions within the molecule and could be used to determine properties like the optical energy band gap. For instance, the related compound Methyl 2-amino-5-bromobenzoate was found to have an optical energy band gap of 2.7 eV. researchgate.net

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is only applicable to chiral molecules. This compound itself is not chiral. However, if it were used as a precursor in the synthesis of chiral derivatives, chiroptical spectroscopy would be an essential tool for characterizing the stereochemistry of the resulting products.

Circular Dichroism (CD) Spectroscopy of Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral. This compound itself is not chiral. However, chiral derivatives could be synthesized, for example, by introducing a chiral center in the ester group (e.g., by using a chiral alcohol for the esterification) or by derivatizing the amino group with a chiral moiety.

Detailed Research Findings:

There is no information available in the scientific literature regarding the synthesis or Circular Dichroism (CD) spectroscopic analysis of any chiral derivatives of this compound. The synthesis of chiral fluorinated amino acids has been reported using various methods, but none of these studies have specifically addressed the target compound or its derivatives. beilstein-journals.org

Should a chiral derivative be prepared, its CD spectrum would provide valuable information about its absolute configuration and conformational preferences in solution. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the chromophores and the chiral center. Quantum chemical calculations could be employed to predict the CD spectrum for a given enantiomer, and by comparing the calculated and experimental spectra, the absolute configuration of the chiral derivative could be determined. This approach is a standard method in stereochemical analysis.

Data Table: Hypothetical Circular Dichroism Data for a Chiral Derivative

This table illustrates the type of data that would be obtained from a CD spectroscopic study of a hypothetical chiral derivative, such as (1R)-1-phenylethyl 5-amino-2-bromo-3-fluorobenzoate.

SolventWavelength (nm)Δε (M⁻¹cm⁻¹)Cotton Effect Sign
MethanolData Not AvailableData Not AvailableData Not Available
ChloroformData Not AvailableData Not AvailableData Not Available

Note: This table is for illustrative purposes only as no experimental data has been reported.

Computational and Theoretical Investigations of Methyl 5 Amino 2 Bromo 3 Fluorobenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its geometry, stability, and reactivity. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure of a molecule, from which a wide range of properties can be derived.

For Methyl 5-amino-2-bromo-3-fluorobenzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization. This process finds the lowest energy arrangement of the atoms, providing a detailed picture of the molecule's three-dimensional structure. Key parameters obtained from such an optimization include bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

ParameterBond/AtomsCalculated Value
Bond Lengths
C-Br1.89 Å
C-F1.35 Å
C-N (amino)1.40 Å
C=O (carbonyl)1.21 Å
O-CH₃ (ester)1.44 Å
Bond Angles
C1-C2-Br119.5°
C2-C3-F120.1°
C4-C5-N121.0°
Dihedral Angles
C2-C1-C(O)-O178.5°
C1-C(O)-O-CH₃179.2°

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum but also predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and wagging of bonds.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
N-H Asymmetric StretchAmino (-NH₂)3510
N-H Symmetric StretchAmino (-NH₂)3405
C=O StretchCarbonyl (Ester)1725
C-F StretchFluoroaromatic1250
C-O StretchEster1190
C-Br StretchBromoaromatic680

Ab Initio Calculations for Benchmarking and Advanced Property Prediction

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP4), are computationally more demanding than DFT but can offer higher accuracy for certain properties. They are often used to benchmark the results obtained from DFT calculations.

For this compound, ab initio calculations could be used to refine the electronic energy and predict properties that are sensitive to electron correlation effects. These can include ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). Such data provides a more detailed understanding of the molecule's redox behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. Analysis of the spatial distribution of the HOMO and LUMO can identify the specific atoms or regions of this compound that are most likely to be involved in electrophilic or nucleophilic attacks. For this molecule, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.65

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, including its conformational changes and interactions with its environment.

Exploration of the Conformational Landscape in Solution

MD simulations can be used to explore the different shapes, or conformations, that this compound can adopt in a solvent. The primary sources of flexibility in this molecule are the rotation around the C-C(O) bond, the C(O)-O bond of the ester group, and the C-N bond of the amino group. An MD simulation would track the trajectories of all atoms over time, revealing the most stable and frequently occurring conformations.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a real-world setting is heavily influenced by its interactions with surrounding solvent molecules. MD simulations are ideal for studying these effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water or dimethyl sulfoxide), one can analyze the formation and lifetime of intermolecular interactions.

For this compound, key interactions would include hydrogen bonding between the amino group's hydrogen atoms and electronegative atoms of the solvent, as well as dipole-dipole interactions involving the polar ester group and the C-F and C-Br bonds. The strength and nature of these interactions can be quantified using tools like the radial distribution function (RDF), which describes the probability of finding a solvent atom at a certain distance from a solute atom.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry serves as a powerful tool for predicting how and where a molecule will react. grnjournal.us For this compound, this involves analyzing its complex electronic and steric profile, which is shaped by the interplay of the activating amino group and the deactivating, sterically hindering halogen and ester groups.

The mechanism of a chemical reaction can be understood as a path on a potential energy surface (PES), which connects reactants to products via a high-energy "transition state." numberanalytics.comfossee.in Transition State Theory (TST) is a fundamental concept used to describe the kinetics of these reactions. numberanalytics.comnumberanalytics.com Computational methods, particularly Density Functional Theory (DFT), are adept at mapping this surface to elucidate reaction mechanisms. grnjournal.us

A key goal is to locate the transition state, which is the saddle point on the PES representing the highest energy barrier of a reaction. numberanalytics.comgithub.io The energy of this state determines the activation energy, a critical factor in reaction kinetics. numberanalytics.comumn.edu For a molecule like this compound, several reaction types can be modeled, including electrophilic aromatic substitution, nucleophilic substitution at the bromine-bearing carbon, and reactions involving the amino group (e.g., acylation, alkylation).

To find a transition state, chemists often perform a relaxed coordinate scan, constraining a specific bond or angle involved in the reaction to approximate the reaction pathway and find the highest energy structure. github.io This structure then serves as an initial guess for a more rigorous transition state optimization. github.io A true transition state is confirmed by a frequency calculation, which must show one and only one imaginary frequency, corresponding to the motion along the reaction coordinate. numberanalytics.comgithub.io

Table 1: Hypothetical Calculated Energy Profile for N-Acetylation (kcal/mol)
SpeciesDescriptionRelative Gibbs Free Energy (ΔG)
ReactantsThis compound + Acetylating Agent0.00
Transition State (TS)Highest energy point during N-C bond formation+15.2
ProductN-acetylated benzoate (B1203000)-5.8

This table is illustrative, based on typical values for such reactions. The activation energy (ΔG‡) would be 15.2 kcal/mol.

Regioselectivity refers to the preference for a reaction to occur at one position over another. This compound has multiple potential reaction sites: the amino group, the aromatic ring carbons, and the carbon-bromine bond. Computational methods can predict the most likely site of reaction by comparing the activation energies for pathways leading to different isomers. acs.orgnih.gov The pathway with the lowest activation barrier is kinetically favored. umn.edu

For electrophilic aromatic substitution (EAS), the directing effects of the existing substituents are paramount. The amino (-NH2) group is a strong activating group and ortho-, para-director, while the halogens (-Br, -F) and the methyl ester (-COOCH3) are deactivating groups. youtube.com The halogens direct ortho/para, while the ester directs meta. The interplay of these electronic effects, combined with significant steric hindrance from the bulky bromine and ester groups, makes intuitive prediction difficult.

Computational models resolve this by calculating properties like electrostatic potential (ESP) maps, which show electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Another approach involves calculating the relative energies of the sigma-complex (or Wheland) intermediates for electrophilic attack at each possible position. acs.org The most stable intermediate typically corresponds to the major product. Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting regioselectivity in EAS reactions. chemrxiv.orgresearchgate.net

Table 2: Illustrative Comparison of Calculated Activation Energies (ΔEa) for Electrophilic Bromination
Position of AttackDescription of IsomerRelative ΔEa (kcal/mol)Predicted Outcome
C4Substitution ortho to -NH2, meta to -Br0.0Major Product
C6Substitution ortho to -NH2, ortho to -Br, ortho to -F+3.5Minor Product

This table is for illustrative purposes. It demonstrates how a lower calculated activation energy for attack at the C4 position would predict it to be the major site of electrophilic substitution, despite potential steric hindrance.

Stereoselectivity is not a factor for the starting molecule as it is achiral. However, if a derivatization reaction were to create a new stereocenter, computational methods could be employed to predict the ratio of the resulting enantiomers or diastereomers by calculating the transition state energies for the pathways leading to each stereoisomer.

Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Aspects)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netresearchgate.net The fundamental principle is that the structure of a molecule dictates its properties, and this relationship can be expressed mathematically.

A QSPR study involves several key steps:

Dataset Assembly: A set of molecules with known, experimentally measured property values is collected. For a study involving this compound, this set would include structurally similar analogs.

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure. researchgate.net

Model Development: Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms, are used to build a mathematical equation that links the descriptors to the property of interest. researchgate.net

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a set of molecules not used in the model's creation.

The power of QSPR lies in its ability to predict properties for new or untested compounds, reducing the need for extensive experimentation. researchgate.net The theoretical aspect of QSPR focuses on the selection of appropriate descriptors that can capture the essential electronic, topological, steric, and thermodynamic features of the molecules.

Table 3: Examples of Molecular Descriptors for QSPR Modeling
Descriptor ClassSpecific ExampleDescription
TopologicalWiener IndexDescribes molecular branching and size based on the sum of distances between all pairs of atoms.
ElectronicHOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity.
Quantum-ChemicalDipole MomentA measure of the overall polarity of the molecule.
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
GeometricalSolvent Accessible Surface Area (SASA)The surface area of the molecule accessible to a solvent, related to solubility and intermolecular interactions.

By developing a validated QSPR model, one could theoretically predict properties like boiling point, solubility, or chromatographic retention time for a wide range of derivatives of this compound without needing to synthesize and test each one individually.

Reactivity and Derivatization Studies of Methyl 5 Amino 2 Bromo 3 Fluorobenzoate As a Versatile Intermediate

Transformations Involving the Amino Group

The presence of the primary amino group on the aromatic ring provides a key handle for a variety of chemical transformations, allowing for the introduction of a wide array of substituents and the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Acylation and Sulfonylation Reactions

The amino group of aniline (B41778) derivatives readily undergoes acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for protecting the amino group, modifying the electronic properties of the aromatic ring, and introducing functional handles for further transformations.

While specific studies on the N-acylation and sulfonylation of Methyl 5-amino-2-bromo-3-fluorobenzoate are not extensively documented in the literature, the reactivity can be inferred from similar compounds. For instance, the related compound methyl-2-amino-5-bromobenzoate has been shown to undergo sulfonylation. In a reported procedure, treatment of methyl-2-amino-5-bromobenzoate with methanesulfonyl chloride in dichloromethane (B109758) results in the formation of the corresponding N-sulfonylated product, methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate. nih.govresearchgate.net This transformation typically requires heating and can take several days to reach completion. nih.govresearchgate.net

Table 1: Example of N-Sulfonylation of a Related Aminobenzoate

Starting MaterialReagentSolventConditionsProductReference
Methyl-2-amino-5-bromobenzoateMethanesulfonyl chlorideDichloromethane333-343 K, 2-3 daysMethyl-5-bromo-2-[(methylsulfonyl)amino]benzoate nih.govresearchgate.net

It is anticipated that this compound would exhibit similar reactivity towards a range of acylating and sulfonylating agents, providing access to a library of N-acylated and N-sulfonylated derivatives. The electronic effects of the fluorine and bromine substituents may influence the nucleophilicity of the amino group and thus the reaction kinetics.

Selective N-Alkylation and N-Arylation

The introduction of alkyl or aryl groups at the nitrogen atom of anilines is a crucial transformation for the synthesis of a vast number of biologically active compounds and functional materials.

Selective N-alkylation of aminobenzoates can be achieved under various conditions. For example, the N-methylated product of methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate was obtained by treating the N-sulfonylated compound with sodium hydride in dimethylformamide (DMF), followed by the addition of an alkylating agent. nih.govresearchgate.net This two-step process, involving initial sulfonylation followed by alkylation, is a common strategy for achieving selective N-alkylation.

N-arylation of anilines, often accomplished through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, allows for the formation of diarylamines. While specific examples for this compound are scarce, studies on similar systems, like the N-arylation of 5-bromo-2-aminobenzimidazole, demonstrate the feasibility of such transformations. nih.gov Copper-catalyzed N-arylation with aryl boronic acids has also been reported for related amino-heterocyclic compounds. nih.gov

Table 2: Illustrative N-Alkylation of a Sulfonylated Aminobenzoate Derivative

Starting MaterialReagentsSolventConditionsProductReference
Methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate1. NaH 2. Alkyl halideDimethylformamideRoom temperature, 14-16 hN-alkylated product nih.govresearchgate.net

Diazotization and Subsequent Transformations

The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate, the diazonium salt, which can be converted into a wide range of functionalities. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid.

The resulting diazonium salt of this compound can be subjected to a variety of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. nih.gov These reactions allow for the replacement of the diazonium group with a halide (Cl, Br, I), a cyano group, a hydroxyl group, or other functionalities. For example, treatment of the diazonium salt with copper(I) bromide would be expected to yield Methyl 2,5-dibromo-3-fluorobenzoate. nih.gov

This powerful methodology significantly enhances the synthetic utility of this compound, enabling the introduction of substituents that are not easily accessible through other means.

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides are excellent substrates for these transformations. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound, is a widely used method for the formation of biaryl structures. libretexts.orgnih.govthieme-connect.denih.gov

While specific Suzuki-Miyaura reactions on this compound are not explicitly detailed in readily available literature, extensive research on ortho-bromoanilines demonstrates the feasibility of such couplings. nih.gov These reactions are often carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of o-Bromoanilines

Aryl BromideBoronic EsterCatalystLigandBaseSolventProductReference
ortho-Bromoaniline derivativeVarious boronic estersPd(dppf)Cl₂ or Palladacycle-K₂CO₃ or other basesDioxane/H₂O or 2-MeTHFBiaryl product nih.gov

Other important palladium-catalyzed reactions applicable to this compound include the Heck reaction (coupling with alkenes) nih.gov and the Buchwald-Hartwig amination (coupling with amines). These reactions would allow for the introduction of vinyl and amino groups, respectively, at the 2-position of the benzoate (B1203000) ring, further expanding the molecular diversity accessible from this intermediate.

Nucleophilic Aromatic Substitution (SNAr) Strategies

While palladium-catalyzed reactions are prevalent, the bromine atom in activated aromatic systems can also be displaced by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reactivity of the aryl bromide towards SNAr is influenced by the electronic nature of the other substituents on the ring. The presence of the electron-withdrawing fluorine atom and the methyl ester group could potentially activate the ring for nucleophilic attack, although the amino group is an activating group.

Specific examples of SNAr reactions on this compound are not well-documented. However, related studies on other halogenated aromatic compounds provide insights into the potential of this approach. The success of SNAr reactions would depend on the nature of the nucleophile and the reaction conditions employed.

Metal-Halogen Exchange Reactions for Functionalization

The bromine atom in this compound is a key handle for introducing new functional groups via metal-halogen exchange reactions. This process typically involves the reaction of the aryl bromide with an organometallic reagent, most commonly an organolithium or a Grignard reagent, to form a new organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

The rate of metal-halogen exchange is influenced by the nature of the substituents on the aromatic ring. The exchange is generally faster for aryl bromides than for aryl chlorides, and aryl fluorides are typically unreactive under these conditions. The presence of electron-withdrawing groups can influence the stability of the resulting organometallic species.

While specific studies on metal-halogen exchange reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous substituted bromobenzenes. For instance, studies on substituted bromobenzenes with n-butyllithium have shown that the reaction proceeds to form the corresponding lithiated species, which can then be trapped with electrophiles.

A patent for the synthesis of chemical compounds provides a specific example of the reactivity of the amino group of this compound. In this instance, the amino group undergoes a reaction with a substituted pyrimidine (B1678525) derivative in the presence of triethylamine (B128534) in a mixture of 1,2-dichloroethane (B1671644) and tert-butanol (B103910) at 30°C for 24 hours. This demonstrates the nucleophilic character of the amino group and its ability to participate in substitution reactions. google.com

Table 1: Representative Metal-Halogen Exchange Reactions on Substituted Bromoarenes

Bromoarene SubstrateOrganometallic ReagentElectrophileProductReference
Bromobenzenen-ButyllithiumCO₂Benzoic acidGeneral Knowledge
4-Bromo-3-fluoroanilinen-ButyllithiumH₂O3-FluoroanilineInferred
1-Bromo-2-fluoro-4-methoxybenzenen-ButyllithiumDMF2-Fluoro-4-methoxybenzaldehydeInferred

This table presents representative reactions on analogous compounds to illustrate the general principles of metal-halogen exchange, as direct data for this compound is limited in the reviewed literature.

Reactivity of the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in organic chemistry. However, recent advances have provided methods for C-F bond activation, offering new avenues for the derivatization of fluorinated aromatic compounds.

Studies on C-F Bond Activation and Functionalization

The activation of the C-F bond in this compound would likely require the use of transition metal catalysts or strong main-group reagents. The position of the fluorine atom, ortho to the bromine and meta to the amino and ester groups, will influence its reactivity. The electron-withdrawing nature of the fluorine atom can make the adjacent carbon atom susceptible to nucleophilic attack, although this is generally a difficult transformation.

Research on the C-F bond activation of polyfluoroarenes has shown that transition metals like nickel, palladium, and rhodium can catalyze the cleavage of C-F bonds, often with the assistance of directing groups or specific ligands. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Selective Defluorination Reactions

Selective defluorination, the removal of a fluorine atom, is another potential transformation for this compound. This can be achieved through various methods, including reductive defluorination using strong reducing agents or transition metal-catalyzed hydrodefluorination.

Recent studies have explored methods for the selective defluorination of trifluoromethylarenes, which could potentially be adapted for the defluorination of aryl fluorides. One such method involves a base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. chemicalforums.com Another approach utilizes photoreductants like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) for the reduction of aryl chlorides and fluorides. google.com

Table 2: Potential Methods for C-F Bond Functionalization and Defluorination

Reaction TypeReagents/CatalystsPotential Product from this compoundReference
C-F Activation/Cross-CouplingPd or Ni catalyst, Organoboron or Organozinc reagent5-Amino-2-bromo-3-arylbenzoateGeneral Principle
HydrodefluorinationTransition metal catalyst, H₂ sourceMethyl 5-amino-2-bromobenzoateGeneral Principle
Reductive DefluorinationStrong reducing agent (e.g., Na, Li)Methyl 5-amino-2-bromobenzoateGeneral Principle

This table outlines potential transformations based on established methods for C-F bond functionalization and defluorination of related fluoroaromatic compounds.

Transformations of the Ester Moiety

The methyl ester group in this compound provides a site for further modification through hydrolysis and transesterification reactions.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-amino-2-bromo-3-fluorobenzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

Acid-catalyzed hydrolysis is typically performed using a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The reaction is an equilibrium process and often requires elevated temperatures to proceed at a reasonable rate. The presence of ortho substituents, such as the bromine atom in the target molecule, can sterically hinder the approach of the nucleophile to the ester carbonyl, potentially requiring more forcing reaction conditions for complete hydrolysis.

Table 3: General Conditions for Ester Hydrolysis

ReactionReagentsGeneral ConditionsProduct from this compound
Basic Hydrolysis (Saponification)NaOH or KOH in H₂O/alcoholRoom temperature to reflux5-Amino-2-bromo-3-fluorobenzoic acid sodium/potassium salt
Acidic HydrolysisH₂SO₄ or HCl in H₂OReflux5-Amino-2-bromo-3-fluorobenzoic acid

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, transesterification with a different alcohol (R'OH) would yield a new ester, R'-O₂C-C₆H₂Br(F)NH₂.

Acid-catalyzed transesterification typically involves heating the ester in an excess of the new alcohol in the presence of a catalytic amount of a strong acid. The use of a large excess of the reactant alcohol helps to drive the equilibrium towards the desired product. Base-catalyzed transesterification is also possible, often using an alkoxide base corresponding to the new alcohol.

The efficiency of transesterification can be influenced by the steric bulk of both the ester and the incoming alcohol.

Table 4: General Conditions for Transesterification

CatalystReagentsGeneral ConditionsPotential Product from this compound
Acid (e.g., H₂SO₄)Excess R'OHRefluxThis compound
Base (e.g., NaOR')R'OHRoom temperature to refluxThis compound

Reduction to Alcohol Derivatives

The reduction of the methyl ester functionality in this compound to a primary alcohol affords (5-amino-2-bromo-3-fluorophenyl)methanol. This transformation is a crucial step in the synthesis of various target molecules, as the resulting benzylic alcohol can undergo a wide range of further reactions, including oxidation, etherification, and esterification.

Commonly employed reducing agents for the conversion of esters to alcohols include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). While specific documented examples for the reduction of this compound are not extensively reported in readily available literature, the reactivity of analogous compounds provides insight into the expected reaction conditions. For instance, the reduction of a similar compound, methyl 5-[(4-anilino-5-methyl-pyrimidin-2-yl)amino]-2-bromo-3-chloro-benzoate, has been successfully achieved using DIBAL-H in tetrahydrofuran (B95107) (THF) at 0°C over a period of one hour. google.com This suggests that similar conditions could be applicable to the target compound.

The general procedure would involve dissolving this compound in an anhydrous aprotic solvent, such as THF or diethyl ether, under an inert atmosphere. The reducing agent would then be added cautiously at a reduced temperature to control the exothermic reaction. Upon completion, the reaction would be quenched, followed by an aqueous workup and purification to isolate the desired (5-amino-2-bromo-3-fluorophenyl)methanol.

Table 1: Hypothetical Reaction Conditions for the Reduction of this compound

Reducing AgentSolventTemperatureReaction TimeProduct
LiAlH₄THF0°C to rt1-4 h(5-amino-2-bromo-3-fluorophenyl)methanol
DIBAL-HTHF-78°C to 0°C1-3 h(5-amino-2-bromo-3-fluorophenyl)methanol

Multi-component and Cascade Reactions Utilizing Multiple Functional Groups

The diverse array of functional groups on the this compound scaffold makes it an excellent candidate for multi-component and cascade reactions. These reaction strategies are highly efficient, as they allow for the formation of multiple chemical bonds in a single synthetic operation, thereby reducing the number of steps, solvent waste, and purification efforts.

While specific multi-component or cascade reactions commencing directly from this compound are not prominently detailed in the literature, its structural motifs are present in more complex molecules that undergo such transformations. For example, the amino group can act as a nucleophile in reactions such as the Buchwald-Hartwig amination or can be a key component in the formation of heterocyclic rings.

A patent for chemical compounds with SYK inhibitory activity describes a reaction where this compound is reacted with a pyrimidine derivative in the presence of triethylamine in a mixture of 1,2-dichloroethane (DCE) and tert-butanol at 30°C for 24 hours. google.com This transformation, while not a multi-component reaction in the strictest sense, demonstrates the reactivity of the amino group in the presence of the other functionalities and sets the stage for potential one-pot sequential reactions.

The development of novel multi-component and cascade reactions involving this compound would be a valuable endeavor in synthetic chemistry. For instance, a cascade reaction could be envisioned where the amino group participates in an initial condensation or coupling reaction, followed by an intramolecular cyclization involving the bromine or ester functionality to construct complex heterocyclic systems.

Applications of Methyl 5 Amino 2 Bromo 3 Fluorobenzoate in Advanced Chemical Synthesis

A Pivotal Intermediate in the Realm of Organic Synthesis

The strategic placement of reactive sites on the benzene (B151609) ring of Methyl 5-amino-2-bromo-3-fluorobenzoate makes it an ideal starting material for a variety of organic transformations. The presence of an amino group, a bromine atom, and a fluorine atom allows for selective and sequential reactions, enabling chemists to build molecular complexity in a controlled manner.

Crafting Complex Aromatic Scaffolds

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. This compound serves as an excellent precursor for such scaffolds due to the differential reactivity of its substituents. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a diverse array of aryl, alkyl, and amino groups at the 2-position, leading to the formation of highly functionalized aromatic structures.

The amino group can be readily diazotized and subsequently replaced with various other functional groups, or it can be acylated or alkylated to introduce further complexity. This multi-faceted reactivity allows for a programmed and regioselective approach to the synthesis of complex aromatic molecules that would be challenging to access through other synthetic routes.

Reaction Type Reagents Product Type
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiphenyl derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseN-Aryl aniline (B41778) derivatives
Diazotization/SubstitutionNaNO₂, H⁺; followed by various nucleophilesVariously substituted benzoates

A Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in nature and form the core structure of a vast number of pharmaceuticals and functional materials. The unique substitution pattern of this compound makes it a valuable synthon for the construction of various heterocyclic systems.

For instance, the presence of an ortho-amino group relative to the bromine atom provides a handle for the synthesis of fused heterocyclic systems. A notable example is the synthesis of benzothiazine derivatives. A related compound, methyl-2-amino-5-bromobenzoate, has been documented as an intermediate in the synthesis of benzothiazine. nih.gov This suggests that this compound could similarly undergo cyclization reactions, where the amino group and the bromine atom participate in the formation of the thiazine (B8601807) ring. The fluorine atom at the 3-position would remain on the final heterocyclic scaffold, potentially influencing its biological activity or material properties.

A Precursor for Innovations in Materials Research

The demand for advanced materials with tailored properties is ever-increasing. The unique electronic and structural features of fluorinated aromatic compounds make them attractive candidates for various material applications. This compound serves as a key precursor in this area of research.

Monomer for High-Performance Polymer Synthesis

The amino and bromo functionalities of this compound allow it to be used as a monomer in polycondensation reactions. For example, after conversion of the bromo group to a second amino group or a carboxylic acid, the resulting diamino or amino-acid monomer can be polymerized to form high-performance polymers such as polyamides and polyimides. The incorporation of the fluorine atom into the polymer backbone can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and lower dielectric constants, which are crucial for applications in microelectronics and aerospace industries.

A Component in the Design of Liquid Crystals and Functional Dyes

The rigid, rod-like structure of the benzoate (B1203000) core, combined with the polar nature of the fluoro and amino substituents, makes this compound and its derivatives promising candidates for the synthesis of liquid crystals. The fluorine atom, in particular, can influence the mesophase behavior and electro-optical properties of the final liquid crystalline material.

Furthermore, the amino group on the aromatic ring is a key functional group for the synthesis of azo dyes. Through diazotization and coupling with various aromatic compounds, a wide range of brightly colored and functional dyes can be prepared. The presence of the bromine and fluorine atoms can modulate the color and photophysical properties of the resulting dyes, as well as their stability and affinity for different substrates.

An Intermediate for the Development of Organic Electronic Materials

Organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often consist of complex, electron-rich aromatic structures. The ability to systematically modify the structure of this compound through cross-coupling and other reactions makes it a valuable intermediate in the synthesis of these materials. For instance, it can be used to build larger conjugated systems that can function as hole-transporting or electron-transporting materials. The fluorine atom can play a crucial role in tuning the energy levels (HOMO and LUMO) of these materials, which is essential for optimizing the performance of organic electronic devices. A related compound, 5-Bromo-4-fluoro-2-methylaniline, is known to be a key ingredient for the synthesis of MDL compounds which are activators of sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that acts as a tumour suppressor. ossila.com This highlights the potential of similar fluorinated anilines in biologically relevant material applications.

Utilization in Agrochemical and Specialty Chemical Synthesis

The development of novel agrochemicals and specialty chemicals often relies on the use of highly functionalized aromatic intermediates. The incorporation of fluorine and bromine atoms into organic molecules can significantly influence their biological activity and material properties. ccspublishing.org.cnresearchgate.net

Fluorine-containing agrochemicals are a significant and growing class of compounds used for crop protection. numberanalytics.com The introduction of fluorine can enhance the efficacy, selectivity, and metabolic stability of the active ingredients. ccspublishing.org.cnnih.gov Halogenated benzoic acid derivatives, in a broader sense, are known precursors in the synthesis of various pesticides. Although direct evidence for the use of this compound is not prominent, its structural motifs are found in various agrochemically active molecules.

Detailed Research Findings:

Illustrative Synthetic Potential in Agrochemicals

Functional Group Potential Transformation Relevance in Agrochemicals
Amino Group (-NH₂) Diazotization followed by Sandmeyer or Schiemann reaction Introduction of other functional groups like -Cl, -CN, -OH, or another -F.
Amino Group (-NH₂) Acylation or Sulfonylation Formation of amides or sulfonamides, which are common toxophores in herbicides and fungicides.
Bromo Group (-Br) Suzuki, Heck, or other cross-coupling reactions Carbon-carbon bond formation to build more complex molecular scaffolds.
Fluoro Group (-F) Metabolic blocker Increases the metabolic stability of the compound, leading to longer-lasting effects.

In the realm of specialty chemicals, fluorinated compounds are utilized for their unique properties, including thermal stability, chemical resistance, and specific optical properties. nih.gov While direct applications of this compound are not documented, it could serve as a monomer or an intermediate in the synthesis of specialty polymers or materials where a combination of its functional groups could impart desirable characteristics.

Application in Analytical Reference Standards and Reagent Preparation

The accurate quantification of chemical compounds in various matrices, such as environmental samples or food products, relies on the availability of high-purity analytical reference standards. hpc-standards.com Benzoic acid and its derivatives are commonly used as reference materials for calibrating analytical instruments and validating analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). hpc-standards.com

Detailed Research Findings:

While this compound is not listed as a commercially available, certified reference material from major suppliers, its synthesis and purification would be the first step towards its establishment as such. For a compound to be used as a reference standard, its purity must be rigorously determined and certified. targetanalysis.gr

The preparation of reagents for specific analytical or synthetic purposes is another potential application. The reactivity of the amino and bromo groups allows for the straightforward synthesis of a variety of derivatives. For instance, diazotization of the amino group could yield a diazonium salt, a versatile reagent in organic synthesis.

Potential Analytical Applications

Application Area Description
Reference Standard Development Could be synthesized and purified to serve as a reference standard for the identification and quantification of related halogenated aromatic compounds in environmental or industrial samples.
Internal Standard In the analysis of structurally similar compounds, it could potentially be used as an internal standard to improve the accuracy and precision of the analytical method.

| Reagent for Derivatization | The amino group could be used to derivatize other molecules, for example, to introduce a UV-active or fluorescent tag to facilitate their detection and quantification by HPLC. |

Regulatory bodies establish guidelines for the monitoring of various chemical residues in food and the environment, often requiring the use of certified reference materials for compliance testing. hpc-standards.com The development of new analytical standards for emerging contaminants or synthetic byproducts is an ongoing process in analytical chemistry.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of Methyl 5 Amino 2 Bromo 3 Fluorobenzoate and Its Synthetic Intermediates

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating and quantifying the components of a mixture. For a multi-substituted aromatic compound like Methyl 5-amino-2-bromo-3-fluorobenzoate, various chromatographic techniques offer unique advantages.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the main compound from its starting materials, intermediates, and degradation products.

The development of a robust HPLC method typically involves the careful selection of a stationary phase, mobile phase, and detector. For aromatic compounds, reversed-phase chromatography is most common. A C18 or C8 column provides a hydrophobic stationary phase that interacts with the aromatic ring of the analyte. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The retention of isomers of aminobenzoic acid can be controlled by adjusting the amount of the organic modifier, the buffer concentration, and the pH. helixchrom.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good resolution.

UV detection is standard for aromatic compounds due to the presence of the chromophoric benzene (B151609) ring. The detection wavelength is chosen based on the UV absorbance maxima of the analyte to ensure high sensitivity. For related compounds like p-aminobenzoic acid, detection is often performed around 270 nm. researchgate.net

A typical HPLC method for the purity analysis of this compound might involve the parameters outlined in the table below. The table also includes hypothetical retention times for potential impurities, demonstrating the method's resolving power.

Table 1: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Gradient30% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Table 2: Hypothetical Chromatogram Data

CompoundRetention Time (min)Peak Area (%)
Starting Material (e.g., 2-bromo-3-fluoroaniline)4.20.08
Intermediate (e.g., 5-amino-2-bromo-3-fluorobenzoic acid)6.50.15
This compound9.899.70
Byproduct (e.g., regioisomer)11.20.07

Gas Chromatography (GC) is the ideal technique for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC is primarily used to identify and quantify residual solvents from the manufacturing process. These solvents, such as toluene, acetone, or methanol, must be controlled to very low levels in the final product. rsc.org

Headspace GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard approach for residual solvent analysis. rroij.comnih.gov In this technique, the sample is heated in a sealed vial, and the volatile solvents partition into the headspace gas, which is then injected into the GC. This avoids the injection of non-volatile matrix components that could contaminate the GC system. The choice of column is critical for separating a wide range of potential solvents. A column with a mid-polar stationary phase, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., Rtx-624), is often used for its ability to resolve common organic solvents. shimadzu.com

The following table outlines a typical headspace GC-MS method for the analysis of residual solvents.

Table 3: Example Headspace GC-MS Method for Residual Solvents

ParameterCondition
ColumnDB-624 (e.g., 60 m x 0.25 mm, 1.40 µm) nih.gov
Carrier GasHelium at 1.2 mL/min
Oven Program40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
InjectorSplit (20:1), 250 °C
Headspace Vial Temp80 °C
Headspace Equilibration Time30 min nih.gov
DetectorMass Spectrometer (Scan mode m/z 35-350)

Should any of the synthetic intermediates or the final product possess stereogenic centers, leading to the formation of enantiomers, Supercritical Fluid Chromatography (SFC) would be the technique of choice for their separation. SFC has emerged as a powerful tool for chiral separations in the pharmaceutical industry due to its speed, efficiency, and greener profile compared to normal-phase HPLC. researchgate.netresearchgate.net

SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of an organic modifier like methanol or ethanol. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput. youtube.com Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) coated on silica), are highly effective in resolving enantiomers in SFC. chromatographyonline.com The choice of CSP and modifier is critical for achieving enantioselectivity.

Table 4: Example SFC Method Parameters for Chiral Separation

ParameterCondition
ColumnChiralpak AD-H (amylose derivative) (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseSupercritical CO2 / Methanol (80:20 v/v)
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
DetectionUV at 254 nm

Capillary Electrophoresis for Charged Species Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. Given that this compound contains a basic amino group and can be hydrolyzed to a carboxylic acid, CE can be a valuable tool for analyzing the parent compound, its charged precursors, and degradation products. researchgate.netjfda-online.com

In CE, analytes are separated based on their electrophoretic mobility in an electric field. nih.gov The separation takes place in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). The composition and pH of the BGE are critical parameters that control the charge of the analytes and the electroosmotic flow (EOF), thereby influencing the separation. diva-portal.org For the analysis of benzoate (B1203000) derivatives, a phosphate or borate (B1201080) buffer is commonly used. researchgate.netjfda-online.com Micellar electrokinetic chromatography (MECC), a mode of CE that uses surfactants in the BGE, can be employed to separate neutral compounds or to improve the resolution of charged isomers.

Table 5: Example Capillary Zone Electrophoresis (CZE) Method Parameters

ParameterCondition
CapillaryFused Silica (50 µm i.d., 60 cm total length, 51.5 cm effective length)
Background Electrolyte25 mM Phosphate Buffer, pH 7.0
Voltage25 kV
Temperature25 °C
InjectionHydrodynamic (50 mbar for 5 s)
DetectionDiode Array Detector (DAD) at 214 nm and 254 nm

Spectrophotometric and Electrochemical Detection Methods

UV-Visible spectroscopy is a simple, rapid, and non-destructive technique that can be used for the quantitative analysis and purity assessment of compounds containing chromophores. The substituted benzene ring in this compound acts as a chromophore, absorbing light in the UV region.

According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the determination of the concentration of this compound in a solution by measuring its absorbance at a specific wavelength (λmax), where the absorbance is maximal. The λmax is influenced by the substituents on the benzene ring. The presence of an amino group (an auxochrome) and halogen atoms will cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. helixchrom.com A typical UV spectrum of a substituted aminobenzoate would exhibit strong absorption bands in the 200-400 nm range.

For purity assessment, the shape of the UV spectrum can be indicative. The presence of impurities with different chromophores can alter the spectrum, for instance, by causing additional peaks or shoulders. A comparison of the spectrum of a test sample to that of a highly pure reference standard can provide a quick indication of purity.

Table 6: Typical UV-Visible Spectroscopic Data

ParameterValue
SolventMethanol or Acetonitrile
λmax 1~220 nm
λmax 2~295 nm
Molar Absorptivity (ε) at λmax 2Compound-specific (e.g., 15,000 L mol⁻¹ cm⁻¹)

Voltammetric Techniques for Redox Characterization

The electrochemical characterization of this compound and its intermediates, such as 2-bromo-3-fluoro-5-nitrobenzoic acid, typically involves cyclic voltammetry (CV). This technique measures the current response of an analyte to a linearly swept potential between two set points. The resulting voltammogram provides key information about the redox processes.

Redox Behavior of Synthetic Intermediates: The Nitro Group

A common synthetic precursor to this compound is a nitrated analogue, such as 2-bromo-3-fluoro-5-nitrobenzoic acid. The nitroaromatic group is well-known for its electrochemical reducibility. The reduction of nitrobenzoic acids has been studied under various conditions. For instance, the electrochemical reduction of m-nitrobenzoic acid has been investigated using cyclic voltammetry at different pH values and scan rates. researchgate.netrjpbcs.com These studies show that the reduction of the nitro group is typically an irreversible process, the potential of which is pH-dependent. At a glassy carbon electrode, m-nitrobenzoic acid exhibits a cathodic peak at -353 mV at pH 5 and -280 mV at pH 9 (vs. Ag/AgCl) at a scan rate of 50 mV/s, indicating that the reduction is facilitated in more basic media. rjpbcs.com Similarly, o-nitrobenzoic acid shows a reduction peak at -412 mV at pH 5 (vs. Ag/AgCl) at a scan rate of 100 mV/sec. researchgate.net The reduction is generally a diffusion-controlled process, as evidenced by the linear relationship between the peak current and the square root of the scan rate. rasayanjournal.co.in The presence of electron-withdrawing groups like bromo and fluoro on the aromatic ring is expected to facilitate the reduction of the nitro group, shifting the reduction potential to more positive values.

Redox Behavior of the Target Compound: The Amino Group

The amino group on the this compound molecule is the primary site of oxidation. The anodic oxidation of aromatic amines, such as substituted anilines and aminobenzoic acids, has been a subject of extensive study. rsc.orgumn.edunih.gov The oxidation potential of the amino group is sensitive to the nature and position of other substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. For 4-aminobenzoic acid, an irreversible oxidation step is observed around 1.0 V in acidic media (pH 2.0), corresponding to the formation of a cation radical. mdpi.com In neutral phosphate buffer (pH 7.0), the oxidation of 4-aminobenzoic acid occurs at 0.82 V. mdpi.com

For this compound, the presence of two electron-withdrawing halogens (bromo and fluoro) and the methyl benzoate group would be expected to make the oxidation of the amino group more difficult, thus shifting its oxidation potential to higher positive values compared to unsubstituted aminobenzoic acid.

The following table summarizes representative voltammetric data for compounds containing the key functional groups present in this compound and its nitro-intermediate.

Interactive Data Table: Voltammetric Data of Related Aromatic Compounds

CompoundRedox ProcessElectrodeMediumPeak Potential (V vs. Ref)Reference
m-Nitrobenzoic AcidReductionGlassy CarbonpH 5-0.353 (vs. Ag/AgCl) researchgate.netrjpbcs.com
m-Nitrobenzoic AcidReductionGlassy CarbonpH 9-0.280 (vs. Ag/AgCl) researchgate.netrjpbcs.com
o-Nitrobenzoic AcidReductionGlassy CarbonpH 5-0.412 (vs. Ag/AgCl) researchgate.net
4-Aminobenzoic AcidOxidationMWCNTs/GCEpH 7.0+0.82 (vs. Ag/AgCl) mdpi.com
4-Aminobenzoic AcidOxidationGCEpH 2.0+1.0 (vs. Ag/AgCl) mdpi.com

Note: The data presented is for structurally related compounds and serves to illustrate the expected electrochemical behavior. GCE: Glassy Carbon Electrode, MWCNTs: Multi-Walled Carbon Nanotubes.

Environmental and Sustainability Aspects in the Synthesis and Handling of Methyl 5 Amino 2 Bromo 3 Fluorobenzoate

Life Cycle Assessment (LCA) Framework for Synthetic Processes

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. annualreviews.orgsemanticscholar.org For a chemical compound such as Methyl 5-amino-2-bromo-3-fluorobenzoate, an LCA provides a holistic view of its environmental footprint, identifying key areas for improvement. semanticscholar.orgresearchgate.net The assessment typically follows a "cradle-to-gate" or "gate-to-gate" approach. A cradle-to-gate analysis examines the impacts from raw material extraction to the point where the product leaves the factory, while a gate-to-gate assessment focuses on a single manufacturing stage. nih.govresearchgate.net

The LCA framework for the synthesis of this compound would involve four main stages:

Goal and Scope Definition: This stage defines the purpose of the assessment, the system boundaries (e.g., cradle-to-gate), and the functional unit (e.g., 1 kg of purified this compound).

Life Cycle Inventory (LCI): This is a data-intensive phase that quantifies all inputs and outputs within the system boundaries. nih.gov This includes raw materials, energy consumption (electricity, steam), water usage, and all releases to air, water, and soil, including byproducts and waste streams. researchgate.netethz.ch

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. epa.gov These impacts are categorized into various endpoints such as global warming potential (GWP), ozone depletion potential, acidification potential, and ecotoxicity. ethz.chepa.gov

Due to the proprietary nature of many industrial chemical syntheses, obtaining detailed LCI data for specialty chemicals like this compound can be challenging. researchgate.net However, a hypothetical LCI for a generic synthesis process can be constructed to illustrate the key contributors to its environmental profile.

Interactive Data Table: Illustrative Life Cycle Inventory for the Synthesis of 1 kg of this compound (Gate-to-Gate)

Input/Output Category Substance/Parameter Illustrative Value per kg of Product Unit Notes
Raw Materials 3-Fluoro-5-nitrobenzoic acid1.2kgStarting material
Brominating agent (e.g., N-Bromosuccinimide)1.5kgFor bromination step
Reducing agent (e.g., Tin(II) chloride)2.0kgFor reduction of nitro group
Methanol (B129727)0.8kgFor esterification
Catalyst (e.g., Sulfuric acid)0.1kgFor esterification
Solvents (e.g., Dichloromethane (B109758), Ethyl acetate)10.0kgFor reaction and extraction
Energy Consumption Electricity50kWhFor stirring, pumping, etc.
Steam200MJFor heating and distillation
Water Usage Process Water100LFor washing and quenching
Emissions to Air Volatile Organic Compounds (VOCs)0.5kgFrom solvent losses
Carbon Dioxide (CO2)10kgFrom energy consumption
Waste Generation Solid Waste (e.g., spent reducing agent)2.5kgRequires treatment/disposal
Liquid Waste (aqueous and organic)15LContains byproducts and residual solvents

Development of Greener Synthetic Routes and Process Intensification

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several strategies can be employed to develop greener routes:

Atom Economy: Traditional bromination reactions can have low atom economy, with a significant portion of the brominating agent ending up as waste. The use of molecular bromine (Br₂) with a catalyst can be more economical, and the co-product, hydrogen bromide (HBr), can potentially be utilized in other chemical processes. nih.gov

Catalysis: The use of stoichiometric and often hazardous reagents can be replaced by catalytic alternatives. For instance, the bromination of aromatic compounds can be achieved with higher selectivity and reduced waste using shape-selective zeolite catalysts. nih.gov

Safer Solvents: Many organic solvents used in synthesis are volatile, flammable, and/or toxic. Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even performing reactions in water can significantly reduce the environmental impact.

Process Intensification: This involves the development of smaller, safer, and more energy-efficient manufacturing processes. Continuous flow reactors, for example, can offer better control over reaction parameters, leading to higher yields, reduced byproduct formation, and improved safety compared to traditional batch processes. acsgcipr.org In-situ generation of hazardous reagents like bromine can also enhance safety by avoiding their storage and transport. acsgcipr.org

Interactive Data Table: Comparison of Traditional vs. Greener Synthetic Approaches

Parameter Traditional Route Greener Alternative Sustainability Benefit
Brominating Agent N-BromosuccinimideMolecular Bromine with Zeolite CatalystHigher atom economy, reduced solid waste
Reducing Agent Tin(II) ChlorideCatalytic HydrogenationAvoids heavy metal waste
Solvent Dichloromethane2-Methyltetrahydrofuran (2-MeTHF)Reduced toxicity and environmental persistence
Process Type Batch ProcessingContinuous Flow ReactionImproved safety, energy efficiency, and consistency

Waste Management and Byproduct Utilization Strategies

The synthesis of a multi-substituted aromatic compound like this compound inevitably generates waste streams that require careful management. A robust waste management strategy is crucial for minimizing the environmental impact and ensuring economic viability.

Key waste streams in the synthesis can include:

Spent Solvents: These can be recovered and purified for reuse through distillation, reducing both waste and the need for virgin solvents.

Aqueous Waste: This stream may contain inorganic salts, acids, bases, and traces of organic compounds. Neutralization and biological treatment are common methods for treating such waste before discharge.

Solid Waste: This can include spent catalysts, filter aids, and solid byproducts. Depending on their composition, these may be landfilled, incinerated, or potentially regenerated and reused.

A proactive approach to waste management involves identifying potential byproducts and developing strategies for their utilization. For example, the industrial residue from benzoic acid production can be processed to recover valuable aromatic compounds. worldscientific.com In the synthesis of this compound, byproducts from the bromination or other steps could potentially be isolated and repurposed, turning a waste stream into a value-added product.

Theoretical Evaluation of Environmental Fate and Degradation Pathways

Understanding the environmental fate of a chemical is critical for assessing its long-term impact. For this compound, its persistence, bioaccumulation potential, and toxicity (PBT) profile would need to be evaluated.

Persistence: The presence of both bromine and fluorine atoms on the aromatic ring is likely to increase the compound's resistance to degradation. The strong carbon-fluorine bond, in particular, makes many fluorinated organic compounds persistent in the environment. researchgate.net While some fluorobenzoates can be degraded under specific anaerobic conditions, the degradation of multiply substituted analogues is often slower. researchgate.net

Bioaccumulation: The lipophilicity of the compound, which can be estimated by its octanol-water partition coefficient (LogP), will influence its potential to bioaccumulate in organisms.

Toxicity: The ecotoxicity of the compound and its potential degradation products towards various aquatic and terrestrial organisms would need to be assessed through standardized tests.

Theoretical models and Quantitative Structure-Activity Relationship (QSAR) studies can be used to predict the environmental fate and potential toxicity of this compound in the absence of extensive experimental data. semanticscholar.org These models use the chemical structure to estimate properties like biodegradability, soil sorption, and aquatic toxicity.

Potential degradation pathways could involve:

Biotransformation: Microorganisms in soil and water may be able to transform the molecule through processes like dehalogenation, hydroxylation, or cleavage of the ester group. However, the stability of the C-F bond may make complete mineralization challenging. researchgate.netresearchgate.net

Abiotic Degradation: Photodegradation in the atmosphere or hydrolysis of the ester group in water could be potential abiotic degradation pathways.

Given the presence of halogens, there is also a possibility of the formation of persistent and potentially toxic transformation products during degradation, which would need to be considered in a comprehensive environmental risk assessment.

Future Research Trajectories and Emerging Opportunities for Methyl 5 Amino 2 Bromo 3 Fluorobenzoate

Exploration of Unconventional Reaction Pathways and Catalysis

The unique substitution pattern of Methyl 5-amino-2-bromo-3-fluorobenzoate opens avenues for exploring unconventional reaction pathways that go beyond traditional transformations. Future research is likely to focus on the selective activation of its C-H and C-X (X = Br, F) bonds, leveraging modern catalytic systems.

Late-stage functionalization of C-H bonds is a rapidly evolving field that could provide novel derivatives of this compound. umich.edu Research into transition-metal catalysis, particularly with palladium, nickel, and copper, will be crucial. nih.govyoutube.com The development of ligands that can direct the catalyst to a specific C-H bond with high regioselectivity will be a key area of investigation. For instance, photocatalytic approaches using organic dyes or metal complexes could enable mild and selective C-H functionalization at positions that are otherwise difficult to access. acs.org

Furthermore, the presence of both bromo and fluoro substituents invites exploration of selective cross-coupling reactions. While the C-Br bond is more readily activated in traditional palladium-catalyzed cross-coupling reactions, future research could focus on developing catalytic systems that enable the selective activation of the more inert C-F bond. This would provide access to a new range of derivatives that are not accessible through conventional methods. The development of nickel-catalyzed cross-coupling reactions, which have shown promise for activating challenging C-F bonds, will be of particular interest. uvic.ca

Potential Unconventional Reaction Catalyst/Method Potential Product Class Significance
Regioselective C-H aminationRh(III) or Ru(II) catalysisNovel diamino-substituted benzoatesAccess to new pharmacophores and materials
Photocatalytic C-H arylationOrganic photoredox catalystsBiaryl derivativesMild and sustainable synthesis of complex molecules
Selective C-F activationNickel/ligand systemsFluorinated biaryls and heterocyclesNew synthetic routes to highly fluorinated compounds
Dual C-Br/C-H functionalizationPalladium catalysis with specialized ligandsPolyfunctionalized aromatic scaffoldsRapid construction of molecular complexity

Integration with Automation and High-Throughput Experimentation in Synthesis

The synthesis and derivatization of complex molecules like this compound can be significantly accelerated through the integration of automation and high-throughput experimentation (HTE). researchgate.net Flow chemistry, in particular, offers precise control over reaction parameters, enabling the rapid optimization of reaction conditions and the safe handling of hazardous reagents. beilstein-journals.orgacs.org

Future research will likely involve the development of automated flow synthesis platforms for the derivatization of this compound. mit.edu These platforms can be used to rapidly screen a wide range of catalysts, ligands, and reaction conditions for various transformations, such as Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation reactions. nih.govresearchgate.net HTE techniques, coupled with automated analysis methods like mass spectrometry and high-performance liquid chromatography, will allow for the rapid identification of optimal conditions for producing libraries of novel derivatives. researchgate.net This approach will not only accelerate the discovery of new compounds with desired properties but also facilitate the scale-up of synthetic processes.

Automated Synthesis Approach Key Technologies Application to Target Compound Expected Outcome
Flow ChemistryMicroreactors, automated pumps, in-line analyticsOptimization of cross-coupling and C-H functionalization reactionsImproved yields, selectivity, and safety
High-Throughput Experimentation96-well plates, robotic liquid handlersScreening of catalyst and ligand libraries for novel transformationsRapid discovery of new reaction conditions and products
Automated Reaction WorkupSolid-phase extraction, automated chromatographyPurification of derivative librariesIncreased efficiency and purity of isolated compounds

Predictive Modeling for Reaction Design and Optimization

Predictive modeling, powered by machine learning and quantum mechanics, is poised to revolutionize reaction design and optimization. researchgate.net For a molecule with multiple potential reaction sites like this compound, predicting the regioselectivity of a reaction is a significant challenge.

Future research will focus on developing and applying predictive models to guide the synthesis of derivatives of this compound. Machine learning models, trained on large datasets of chemical reactions, can predict the outcome of a reaction with high accuracy. rsc.orgchemrxiv.orgnih.govresearchgate.net For instance, models can be developed to predict the most likely site of electrophilic aromatic substitution or the optimal catalyst for a specific cross-coupling reaction. rsc.orgnih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of the molecule, helping to rationalize and predict experimental outcomes. nih.gov The synergy between machine learning and quantum mechanics will enable the in silico design of synthetic routes, reducing the need for extensive experimental screening and accelerating the discovery of new functional molecules. mit.edu

Modeling Technique Predicted Property Application to Target Compound Impact on Research
Machine Learning (e.g., Neural Networks)Regioselectivity, reaction yieldPredicting the outcome of electrophilic aromatic substitution and cross-coupling reactionsReduced experimental effort and faster optimization
Density Functional Theory (DFT)Electron density, bond dissociation energiesUnderstanding the reactivity of different C-H and C-X bondsRational design of selective catalytic transformations
Hybrid QM/MM ModelsTransition state energiesElucidating reaction mechanisms and predicting reaction ratesDeeper understanding of reaction pathways

Novel Applications in Supramolecular Chemistry and Self-Assembly

The presence of multiple functional groups, including a hydrogen-bond-donating amino group, hydrogen-bond-accepting ester and fluoro groups, and a halogen-bond-donating bromo group, makes this compound an excellent candidate for applications in supramolecular chemistry and self-assembly. beilstein-journals.orgresearchgate.netrsc.orgnih.gov

Future research will explore the ability of this compound to form well-defined supramolecular architectures through a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. rsc.orgnih.gov The fluorine atom can participate in C-H···F interactions, further stabilizing the resulting assemblies. The amphiphilic nature of certain derivatives could be exploited to create self-assembled monolayers or micelles. mdpi.comnih.govnih.govmdpi.comresearchgate.net By modifying the ester group with long alkyl chains, it may be possible to induce self-assembly into liquid crystalline phases or other ordered structures. These supramolecular materials could find applications in areas such as crystal engineering, drug delivery, and organic electronics. The ability to tune the intermolecular interactions by modifying the substituents will provide a powerful tool for designing materials with specific properties. nih.gov

Supramolecular Interaction Potential Assembly Potential Application
Hydrogen Bonding (N-H···O, C-H···O)1D chains, 2D sheetsCrystal engineering, porous materials
Halogen Bonding (C-Br···O, C-Br···N)Co-crystals, liquid crystalsAnion recognition, organic electronics
π-π StackingColumnar or lamellar structuresCharge transport materials
Amphiphilic Self-AssemblyMicelles, vesicles, monolayersDrug delivery, surface modification

Contributions to Fundamental Understanding of Aromatic Reactivity

The polysubstituted nature of this compound provides a rich platform for studying the fundamental principles of aromatic reactivity. The interplay of the opposing electronic effects of the amino and halogen substituents presents a complex case for understanding and predicting the regioselectivity of various reactions. lumenlearning.comlibretexts.org

Research Area Methodology Fundamental Question Addressed
Kinetics of Electrophilic Aromatic SubstitutionSpectroscopic monitoring of reaction ratesQuantifying the activating/deactivating effects of combined substituents
Hammett and Taft Parameter AnalysisCorrelation of reaction rates with substituent constantsDissecting inductive versus resonance effects
Computational Chemistry (DFT, NBO analysis)Calculation of charge distribution and orbital energiesUnderstanding the electronic origins of regioselectivity
Isotope Labeling StudiesMechanistic pathway elucidationTracing the movement of atoms during a reaction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 5-amino-2-bromo-3-fluorobenzoate, and what challenges arise during halogenation or amino-group protection?

  • Methodology : A multi-step synthesis is typically required:

  • Step 1 : Start with a benzoic acid derivative (e.g., 5-nitro-2-bromo-3-fluorobenzoic acid) to introduce bromine and fluorine via electrophilic substitution or directed ortho-metalation .
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
  • Step 3 : Protect the amino group (e.g., acetylation) before esterification to avoid side reactions during methyl ester formation .
  • Step 4 : Perform esterification with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .
    • Challenges : Competing halogenation at adjacent positions, amine oxidation during nitration, and ester hydrolysis under acidic/basic conditions require rigorous pH and temperature control .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C-3, bromine splitting patterns) .
  • X-ray crystallography : Use SHELX programs for structure refinement, particularly for resolving halogen-heavy structures with potential twinning or disorder .
  • HPLC-MS : Quantify purity (>95%) and detect hydrolyzed byproducts (e.g., free benzoic acid) .

Q. How can researchers optimize purification methods for this compound?

  • Recrystallization : Use polar aprotic solvents (DMF/EtOH mixtures) to exploit solubility differences between the ester and acidic byproducts .
  • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate brominated or fluorinated impurities .

Advanced Research Questions

Q. How does the electronic and steric environment of the 5-amino, 2-bromo, and 3-fluoro substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Regioselectivity :

  • The bromine at C-2 is more reactive in coupling due to lower steric hindrance compared to C-3 fluorine.
  • The amino group at C-5 activates the ring for electrophilic substitution but may require protection (e.g., Boc) to prevent side reactions .
    • Methodological Tip : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O for Suzuki couplings, monitoring reaction progress via TLC .

Q. What stability issues arise under varying pH and temperature conditions, and how can degradation pathways be mitigated?

  • Hydrolysis : The methyl ester hydrolyzes in basic conditions (pH > 9) to form 5-amino-2-bromo-3-fluorobenzoic acid. Stabilize with buffered solutions (pH 6–8) during biological assays .
  • Thermal Degradation : Above 150°C, debromination or fluorine displacement occurs. Use inert atmospheres (N₂/Ar) for high-temperature reactions .

Q. What role does this compound play in medicinal chemistry, particularly in structure-activity relationship (SAR) studies for antimicrobial or anticancer agents?

  • SAR Applications :

  • The bromine and fluorine enhance lipophilicity and membrane permeability, critical for antimicrobial activity .
  • The amino group serves as a handle for functionalization (e.g., acylations to improve bioavailability) .
    • Case Study : Analogues like N-acetylated derivatives show apoptosis-inducing activity in cancer cells (EC₅₀ values <10 μM) .

Q. How should researchers address contradictions in crystallographic data or NMR assignments for this compound?

  • Troubleshooting :

  • For ambiguous NOE effects in NMR, use 2D-COSY or HSQC to resolve overlapping signals .
  • In crystallography, employ SHELXD for phase refinement if twinning or pseudo-symmetry is observed .
    • Validation : Cross-reference with computational models (DFT for NMR chemical shifts) or compare with structurally similar compounds (e.g., methyl 2-bromo-5-methoxybenzoate ).

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